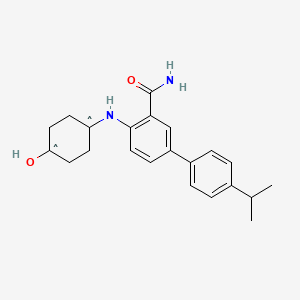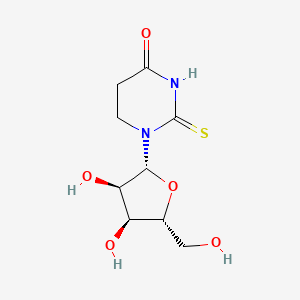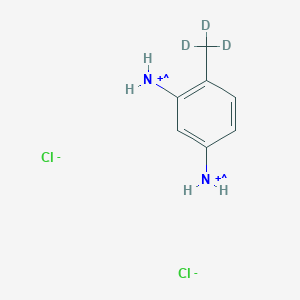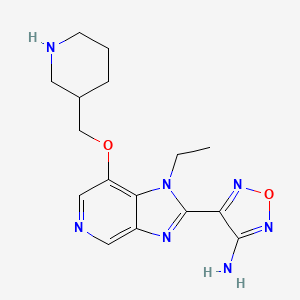
CID 156588605
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 156588605 is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various scientific fields
Méthodes De Préparation
The preparation of CID 156588605 involves several synthetic routes and reaction conditions. One common method includes the use of 2-methyl-5-(5-bromopyridine-2-yl) tetrazole as an initial raw material. This compound undergoes a series of reactions in the presence of butyl lithium and a Grignard reagent to yield the desired product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis to ensure high purity and yield.
Analyse Des Réactions Chimiques
CID 156588605 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
CID 156588605 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it has potential therapeutic applications due to its biological activity. Industrially, it is used in the production of various materials and chemicals .
Mécanisme D'action
The mechanism of action of CID 156588605 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
CID 156588605 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures or functional groups. For example, compounds like CID 2632, CID 6540461, CID 5362065, and CID 5479530 share structural similarities but differ in their specific properties and applications . The uniqueness of this compound lies in its specific chemical structure and the resulting biological and industrial applications.
Propriétés
Formule moléculaire |
C21H26NO4 |
|---|---|
Poids moléculaire |
356.4 g/mol |
InChI |
InChI=1S/C21H26NO4/c1(2-26-21-8-14-3-15(9-21)5-16(4-14)10-21)22-11-17-6-19-20(25-13-24-19)7-18(17)23-12-22/h6-7,14-15H,1-5,8-13H2/t14-,15+,21? |
Clé InChI |
QCUHHDXDYHKHDJ-YLQYIJTPSA-N |
SMILES isomérique |
C1[C@@H]2C[C]3C[C@H]1CC(C2)(C3)OCCN4CC5=CC6=C(C=C5OC4)OCO6 |
SMILES canonique |
C1C2C[C]3CC1CC(C2)(C3)OCCN4CC5=CC6=C(C=C5OC4)OCO6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B15133885.png)

![Piperazine, 1-[3-(dimethoxymethylsilyl)propyl]-](/img/structure/B15133891.png)




![3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid](/img/structure/B15133933.png)






